N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-4-propylthiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-4-7-13-14(23-20-19-13)15(21)18-10-16(2,22-3)11-8-5-6-9-12(11)17/h5-6,8-9H,4,7,10H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEROFOCUVFUDKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C)(C2=CC=CC=C2F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be attached through an alkylation reaction, where a methoxypropyl halide reacts with a nucleophilic site on the thiadiazole ring.
Addition of the Propyl Group: The propyl group can be introduced via a similar alkylation reaction, using a propyl halide as the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study conducted by Zheng et al. demonstrated that specific thiadiazole derivatives showed promising antitumor activity against MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapy agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cancer Type |
|---|---|---|
| Doxorubicin | 3.13 | Breast Cancer |
| Thiadiazole Derivative A | 12.8 | Breast Cancer |
| Thiadiazole Derivative B | 8.1 | Breast Cancer |
Antimicrobial Properties
Thiadiazoles have also shown potential as antimicrobial agents. Studies have reported their effectiveness against a range of bacteria and fungi.
- Case Study : A review highlighted that fluorinated thiadiazole derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole Derivative C | 25 | S. aureus |
| Thiadiazole Derivative D | 32.6 | E. coli |
Pesticidal Activity
Thiadiazole compounds are being explored for their insecticidal properties, particularly in agricultural settings.
- Case Study : Research has shown that certain thiadiazole derivatives possess insecticidal activity against various pests, indicating their potential use in crop protection strategies .
| Compound | Insect Target | Efficacy (%) |
|---|---|---|
| Thiadiazole Derivative E | Aphids | 90 |
| Thiadiazole Derivative F | Beetles | 85 |
Mechanistic Insights
The mechanisms by which N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide exerts its biological effects are under investigation. The compound appears to interact with specific cellular pathways involved in apoptosis and cell proliferation.
Apoptosis Induction
Studies suggest that thiadiazoles may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Inhibition of Enzymatic Activity
Some thiadiazoles inhibit enzymes critical for microbial survival, thereby enhancing their antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: This compound has a methyl group instead of a propyl group, which may affect its chemical and biological properties.
N-(2-(2-chlorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s reactivity and interactions.
N-(2-(2-fluorophenyl)-2-ethoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide: The ethoxy group may alter the compound’s solubility and pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Biological Activity
N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole derivative that has garnered attention in recent research for its potential biological activities, particularly in the context of anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H18F N3O2S
- Molecular Weight : 295.37 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazides with various carbonyl compounds. The specific synthetic route for this compound has not been detailed in the available literature but follows established methods for thiadiazole synthesis.
Anticancer Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : A study showed that various thiadiazole derivatives, including those similar to this compound, were tested against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds exhibited IC50 values ranging from 10 µM to 50 µM, indicating moderate to high potency against these cell lines .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Thiadiazole derivatives have been shown to activate caspases involved in the apoptotic pathway. For example, activation of caspases 3 and 9 was noted in treated cancer cells, leading to increased DNA fragmentation and cell death .
- Cell Cycle Arrest : Compounds similar to this compound have been reported to induce cell cycle arrest at the G0/G1 phase and G2/M phase. This was evidenced by flow cytometry analyses showing altered distribution of cell populations following treatment .
- Inhibition of Kinases : Molecular docking studies suggest that these compounds may inhibit key kinases involved in cancer progression. For example, inhibition of CDK9 has been highlighted as a potential mechanism for anticancer activity .
Case Studies
Several case studies have focused on the biological activity of thiadiazole derivatives:
- Study on MCF-7 Cells : A derivative similar to this compound was tested on MCF-7 cells and demonstrated significant antiproliferative effects with an IC50 value of approximately 15 µM after 48 hours .
- In Vivo Studies : While most studies are currently limited to in vitro evaluations, preliminary in vivo studies using animal models are underway to assess the efficacy and safety profile of these compounds.
Data Summary Table
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Thiadiazole Derivative A | MCF-7 | 15 | Apoptosis induction |
| Thiadiazole Derivative B | A549 | 25 | Cell cycle arrest |
| N-(2-(2-fluorophenyl)-...) | HCT116 | 20 | Kinase inhibition |
Q & A
Q. What are the common synthetic routes for preparing 1,2,3-thiadiazole carboxamide derivatives, such as the target compound?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors. For example, N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by iodine-mediated cyclization in DMF with triethylamine to form the thiadiazole core . Alternative routes use N-phenylthiosemicarbazide and carboxylic acid derivatives with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment for precipitation . Key steps include controlling reaction time, solvent polarity, and stoichiometry of sulfur-containing intermediates.
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combined ¹H and ¹³C NMR spectroscopy is critical for verifying substituent positions and regioselectivity. For example, the 2-fluorophenyl and methoxypropyl groups produce distinct splitting patterns in ¹H NMR, while ¹³C NMR confirms carbonyl (C=O) and thiadiazole ring carbons . X-ray crystallography (using programs like SHELXL) provides unambiguous structural validation, particularly for resolving stereochemical ambiguities in the methoxypropyl chain .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity (e.g., antimicrobial, antitumor)?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC/MBC) against S. aureus and E. coli with pH-controlled media to account for pH-dependent activity .
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize sulfur byproducts during thiadiazole cyclization?
- Methodological Answer : Sulfur precipitation (e.g., S₈ formation) is a common side reaction. Strategies include:
- Using iodine in catalytic amounts (0.1–0.3 equiv) to promote cyclization over sulfur aggregation .
- Employing polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions.
- Monitoring reaction progress via TLC or HPLC to terminate the reaction before byproduct accumulation.
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., bacterial topoisomerases). For ADMET prediction, employ tools like SwissADME or pkCSM to evaluate logP, bioavailability, and CYP450 interactions. Validate predictions with experimental Caco-2 permeability assays and microsomal stability tests .
Q. How should researchers resolve contradictions in bioactivity data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay variability. Address this by:
- Triangulation : Cross-validate results using multiple assays (e.g., MTT, SRB, and clonogenic assays) .
- Standardization : Control cell passage number, serum concentration, and incubation time.
- Statistical rigor : Apply ANOVA with post-hoc tests to assess inter-study variability and use Cohen’s d to quantify effect size differences .
Q. What strategies improve crystallographic refinement for structurally complex thiadiazole derivatives?
- Methodological Answer : For SHELXL refinement:
- Use TWIN/BASF commands to model twinning in high-symmetry crystals.
- Apply ISOR/SADI restraints for disordered methoxypropyl or fluorophenyl groups.
- Validate with R₁/wR₂ convergence tests and check for anomalous dispersion effects using the Flack parameter .
Data Analysis and Validation
Q. How can researchers ensure the reproducibility of synthetic protocols for this compound?
- Methodological Answer :
- Document exact stoichiometry, solvent grades, and heating rates (e.g., reflux vs. microwave-assisted).
- Characterize intermediates (e.g., hydrazinecarboxamides) via LC-MS to confirm purity before cyclization.
- Share raw NMR/crystallographic data in repositories like CCDC or PubChem for independent verification .
Q. What methods validate the absence of cytotoxic off-target effects in pharmacological studies?
- Methodological Answer :
- Conduct counter-screens on non-cancerous cell lines (e.g., HEK293) to assess selectivity.
- Use transcriptomics (RNA-seq) to identify unintended pathway modulation.
- Perform in silico toxicity prediction (e.g., ProTox-II) to flag potential hepatotoxic or mutagenic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
